2-アミノ-3-(4-ブロモフェニル)プロパン酸

概要

説明

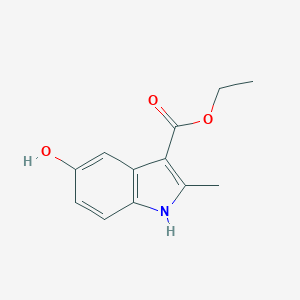

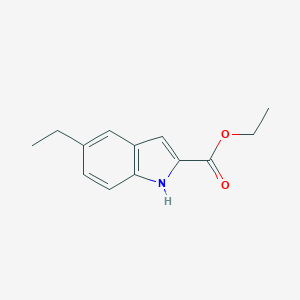

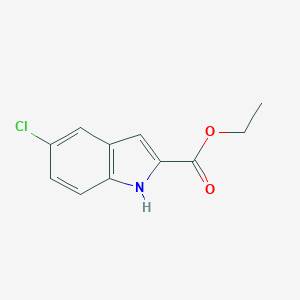

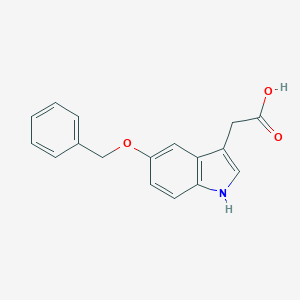

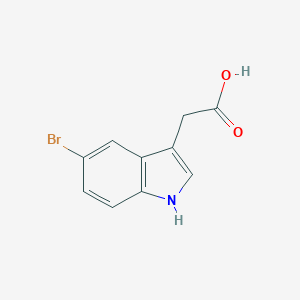

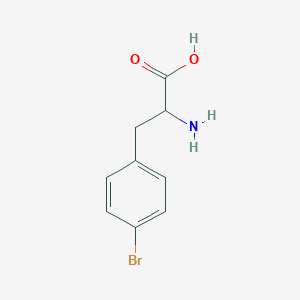

2-amino-3-(4-bromophenyl)propanoic acid: is a synthetic amino acid derivative with the molecular formula C9H10BrNO2 . It is a brominated form of phenylalanine, an essential α-amino acid. This compound is used in various scientific research applications due to its unique properties and reactivity .

科学的研究の応用

2-amino-3-(4-bromophenyl)propanoic acid is utilized in various scientific research fields, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

Biology: Incorporated into proteins to study protein structure and function.

Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials.

準備方法

Synthetic Routes and Reaction Conditions: 2-amino-3-(4-bromophenyl)propanoic acid can be synthesized through the bromination of DL-phenylalanine. The reaction typically involves the use of bromine (Br2) in an aqueous solution, with the reaction conditions carefully controlled to ensure selective bromination at the para position of the phenyl ring .

Industrial Production Methods: Industrial production of 2-amino-3-(4-bromophenyl)propanoic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure high purity and yield. The compound is then purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions: 2-amino-3-(4-bromophenyl)propanoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The amino and carboxyl groups can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products:

Substitution Reactions: Products vary depending on the substituent introduced.

Oxidation and Reduction: Products include oxidized or reduced forms of the amino and carboxyl groups.

作用機序

The mechanism of action of 2-amino-3-(4-bromophenyl)propanoic acid involves its incorporation into proteins and peptides, where it can influence their structure and function. The bromine atom can participate in various interactions, including hydrogen bonding and van der Waals forces, affecting the overall stability and activity of the protein .

類似化合物との比較

- p-Chloro-DL-phenylalanine

- p-Iodo-DL-phenylalanine

- p-Fluoro-DL-phenylalanine

Comparison: 2-amino-3-(4-bromophenyl)propanoic acid is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties compared to its halogenated counterparts. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions within biological systems .

特性

IUPAC Name |

2-amino-3-(4-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEMUHKUIQHFMTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30930942 | |

| Record name | 4-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14091-15-7, 1991-80-6 | |

| Record name | 4-Bromophenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14091-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Bromo-DL-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014091157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC-12762 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30930942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-bromo-DL-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.478 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-bromophenylalanine?

A1: 4-Bromophenylalanine, also known as 4-bromo-dl-phenylalanine or p-bromo-DL-phenylalanine, has the molecular formula C9H10BrNO2 and a molecular weight of 244.09 g/mol. [, , , ] While specific spectroscopic data is not extensively discussed within the provided abstracts, researchers commonly utilize techniques like NMR spectroscopy (1H NMR, 13C NMR), IR spectroscopy, and UV spectroscopy for structural characterization and isomer identification. []

Q2: How does 4-bromophenylalanine interact with biological systems?

A2: 4-Bromophenylalanine acts as an anti-amino acid, primarily antagonizing phenylalanine and tyrosine. [] It disrupts insect reproduction in species like the olive fruit fly (Bactrocera oleae) by significantly reducing fecundity and egg hatchability. [] Microscopic examination reveals that this is likely due to abnormalities in the egg-shell fine structure caused by 4-bromophenylalanine. []

Q3: What is the significance of the para-position bromine in 4-bromophenylalanine's reactivity?

A3: The presence of the bromine atom at the para-position significantly influences the reactivity of 4-bromophenylalanine, particularly in its complexation with silver ions (Ag+). Studies show that the electron-withdrawing nature of bromine reduces the donation of pi electron density from the aromatic ring to the Ag+ ion. [] This decrease in electron donation correlates with an increased tendency of the complex to form adducts with water molecules. []

Q4: How do substituents on the aromatic ring affect the fragmentation of protonated phenylalanine derivatives?

A4: The type of substituent on the aromatic ring of phenylalanine derivatives significantly influences their gas-phase fragmentation patterns. Electron-donating substituents, like in 4-methylphenylalanine, promote the loss of NH3 through an aryl-assisted neighboring group pathway. [] Conversely, electron-withdrawing substituents, like the bromine in 4-bromophenylalanine, favor the loss of H2O + CO, leading to the formation of an immonium ion. [] These observations highlight the crucial role of the substituent's electronic properties in dictating fragmentation pathways.

Q5: Can 4-bromophenylalanine be used in the synthesis of other compounds?

A5: Yes, 4-bromophenylalanine serves as a versatile building block in organic synthesis. It can be employed in peptide synthesis using solid-phase peptide synthesis (SPPS) methodologies. [] Additionally, it acts as a precursor for the synthesis of optically pure l- and d-biarylalanine derivatives through a chemoenzymatic approach involving palladium-catalyzed arylation. []

Q6: Are there any applications of 4-bromophenylalanine in material science?

A6: Researchers are exploring the use of 4-bromophenylalanine in developing self-assembled monolayers (SAMs) for mass spectrometric analysis. [] By incorporating 4-bromophenylalanine into SAMs on gold-coated MALDI chips, peptides can be captured and analyzed with high sensitivity. [] This application benefits from the distinct isotopic distribution of 4-bromophenylalanine, allowing for easy identification. []

Q7: What are the limitations of using 4-bromophenylalanine in biological systems?

A8: One limitation of using 4-bromophenylalanine, particularly in high concentrations, is its potential toxicity. Studies show that at concentrations of 10% in the diet of olive fruit flies, it negatively impacted insect survival. [] While this highlights its potential as an insecticide, it also raises concerns about potential adverse effects in other organisms, emphasizing the need for careful dose optimization and further toxicological studies.

Q8: What analytical methods are used to characterize and study 4-bromophenylalanine?

A9: Various analytical techniques are employed to study 4-bromophenylalanine. These include chromatographic methods like capillary electrochromatography for enantioseparation and chiral recognition of 4-bromophenylalanine and related amino acid derivatives. [] Mass spectrometry, particularly in conjunction with techniques like low energy CID and ion trap analysis, is crucial for studying the gas-phase fragmentation patterns of 4-bromophenylalanine and understanding its reactivity. [] Additionally, computational chemistry tools like DFT calculations and RRKM modeling provide insights into the reaction mechanisms and energetics associated with 4-bromophenylalanine's behavior. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。